molecular formula C18H16ClN3O3S B14959576 5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14959576
M. Wt: 389.9 g/mol
InChI Key: CHIKVTXHZBPYGE-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro and methoxy group, along with a thiadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Substitution Reactions: The benzamide core is introduced through nucleophilic substitution reactions, where the chloro and methoxy groups are added to the benzene ring.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the benzamide core under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with different substituents.

    5-chloro-2-methoxybenzyl alcohol: A simpler compound with a similar benzene ring structure.

Uniqueness

5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16ClN3O3S/c1-24-14-6-4-3-5-11(14)9-16-21-22-18(26-16)20-17(23)13-10-12(19)7-8-15(13)25-2/h3-8,10H,9H2,1-2H3,(H,20,22,23)

InChI Key

CHIKVTXHZBPYGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC

Origin of Product

United States

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